5-(Methylthio)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H5NOS |
|---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
5-methylsulfanyl-1,2-oxazole |
InChI |
InChI=1S/C4H5NOS/c1-7-4-2-3-5-6-4/h2-3H,1H3 |
InChI Key |
WPYLYDNVVIYCEO-UHFFFAOYSA-N |
SMILES |
CSC1=CC=NO1 |
Canonical SMILES |
CSC1=CC=NO1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylthio Isoxazole and Advanced Derivatives
Strategic Approaches to Isoxazole (B147169) Ring Construction
The formation of the isoxazole core can be achieved through several strategic approaches. The most prominent among these are 1,3-dipolar cycloaddition reactions and condensation-based cyclizations, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocycles, including isoxazoles. wikipedia.org This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or an alkyne. nih.gov
Nitrile oxides, which are unstable and typically generated in situ, are key intermediates in the synthesis of isoxazoles. mdpi.combeilstein-journals.org They can be formed from aldoximes through oxidation. nih.gov The subsequent reaction of the nitrile oxide with a suitable dipolarophile leads to the formation of the isoxazole ring. beilstein-journals.org Intramolecular nitrile oxide cycloaddition (INOC) reactions are particularly advantageous as they can lead to the formation of complex polycyclic systems in a single step. mdpi.com For instance, an N-propargylbenzimidazole oxime can be converted to its corresponding nitrile oxide in situ, which then undergoes intramolecular cycloaddition to form a tetracyclic isoxazole. mdpi.com
| Reactant | Conditions | Product | Yield (%) | Reference |
| N-propargylbenzimidazole oxime | Biphasic bleach and DCM | Tetracyclic isoxazole | 97 | mdpi.com |
This table illustrates the high efficiency of intramolecular nitrile oxide cycloaddition in the synthesis of complex isoxazole derivatives.
The reaction of nitrile oxides with alkynes is a direct route to isoxazoles. beilstein-journals.org The regioselectivity of this reaction is a crucial aspect, with the electronic and steric properties of both the nitrile oxide and the alkyne influencing the outcome. Generally, terminal alkynes react with nitrile oxides to yield 3,5-disubstituted isoxazoles. beilstein-journals.org The use of activated alkynes, such as those with electron-withdrawing groups, can enhance the reaction rate and influence the regioselectivity. While not directly detailing the synthesis of 5-(methylthio)isoxazole, this methodology is applicable for its synthesis by employing an alkyne bearing a methylthio group.
Condensation-Based Cyclizations
Condensation reactions provide an alternative and classical approach to the synthesis of the isoxazole ring. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine (B1172632).
Hydroxylamine hydrochloride is a common and versatile reagent for the synthesis of isoxazoles from various precursors. nih.govnih.gov It can react with α,β-unsaturated ketones, 1,3-diketones, and β-ketoesters to form the isoxazole ring. mdpi.com For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium provides an environmentally benign route to 5-arylisoxazole derivatives. nih.gov This general strategy can be adapted for the synthesis of this compound by using a precursor containing a methylthio group at the appropriate position. A study on the synthesis of 3-substituted 5-methylthio-isoxazoles has been reported, highlighting the utility of this approach for accessing the target compound and its derivatives. nih.gov
| Precursor Type | Reagent | Product Type | Reference |
| 1,3-Diketones | Hydroxylamine Hydrochloride | 3,5-Disubstituted Isoxazoles | nih.gov |
| β-Ketoesters | Hydroxylamine Hydrochloride | Isoxazol-5-ones | nih.gov |
| Chalcones | Hydroxylamine Hydrochloride | 3,5-Disubstituted Isoxazoles | mdpi.com |
This table summarizes various precursors that react with hydroxylamine hydrochloride to form different types of isoxazole derivatives.
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including isoxazoles, in a single step from three or more starting materials. nih.govscielo.br A one-pot, three-component reaction between a β-ketoester, an aldehyde, and hydroxylamine hydrochloride can be used to synthesize substituted isoxazol-5(4H)-ones. nih.govmdpi.com For instance, the reaction of ethyl acetoacetate, various aldehydes, and hydroxylamine hydrochloride has been shown to produce a range of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com A specific example leading to a methylthio-containing derivative is the synthesis of 4-(4-(methylthio)benzylidene)-3-propylisoxazol-5(4H)-one. mdpi.com This demonstrates the feasibility of incorporating the methylthio group through the aldehyde component in an MCR.
| Aldehyde | β-Ketoester | Catalyst | Product | Yield (%) | Reference |
| 4-(Methylthio)benzaldehyde | Ethyl 3-oxohexanoate | Propylamine-functionalized cellulose (B213188) | 4-(4-(Methylthio)benzylidene)-3-propylisoxazol-5(4H)-one | - | mdpi.com |
| Various aryl/heteroaryl aldehydes | Ethyl acetoacetate | Propylamine-functionalized cellulose | 3,4-Disubstituted isoxazol-5(4H)-ones | Good to high | mdpi.com |
This table highlights the application of a multi-component reaction strategy for the synthesis of isoxazole derivatives, including a methylthio-substituted example.
Regiospecific Functionalization and Derivatization
The synthesis of this compound derivatives often involves the construction of the isoxazole ring from acyclic precursors that already contain the requisite methylthio moiety. Regioselectivity is a critical aspect of these syntheses, ensuring the desired placement of substituents on the isoxazole core.
The introduction of a methylthio group at the 5-position of an isoxazole is typically achieved by constructing the ring from a precursor already bearing this functionality. One common strategy involves the use of β-keto dithioesters or related compounds. These precursors can react with hydroxylamine under specific conditions to yield the this compound core. The regioselectivity of the cyclization is governed by the nature of the substituents on the β-dicarbonyl equivalent and the reaction conditions employed. For instance, the cyclocondensation of β-enamino diketones with hydroxylamine has been shown to be a versatile method for the regioselective synthesis of various isoxazole isomers, and this can be adapted for sulfur-containing analogues. nih.gov
A range of 3-substituted 5-methylthioisoxazole analogues have been synthesized and investigated for their biological activities. nih.gov The general synthetic approach often starts from a β-keto ester. The ester is first converted to a dithioester, which then undergoes cyclization with hydroxylamine. The substituent at the 3-position of the isoxazole is determined by the choice of the starting β-keto ester. This methodology allows for the introduction of a wide variety of functional groups at the C-3 position, leading to a diverse library of 5-methylthioisoxazole derivatives. The reaction conditions for the cyclization step are crucial for achieving good yields and high purity of the desired products.
Table 1: Synthesis of 3-Substituted 5-Methylthioisoxazole Analogues
| Starting Material | Reagents and Conditions | Product |
| Substituted β-keto ester | 1. Lawesson's reagent or P4S10 2. Hydroxylamine hydrochloride, base | 3-Substituted this compound |
A specific method for the synthesis of 3-arylmethyl-5-(methylthio)isoxazoles utilizes 2-methylthio-4-nitrothiophene as a key starting material. The reaction proceeds through a ring-opening of the thiophene (B33073) derivative, followed by a recyclization cascade to form the isoxazole ring. This transformation provides a unique entry to isoxazoles with an arylmethyl substituent at the 3-position and a methylthio group at the 5-position. The reaction mechanism involves a complex series of steps, showcasing an elegant rearrangement to construct the desired heterocyclic core.
The synthesis of 3,5-diarylisoxazoles, such as 5-[4-(methylthio)phenyl]-3-phenylisoxazole, is commonly achieved through the cyclization of a chalcone (B49325) precursor. The chalcone, an α,β-unsaturated ketone, is prepared via a Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a benzaldehyde. For the synthesis of 5-[4-(Methylthio)phenyl]-3-phenylisoxazole, the required chalcone is 1-(4-(methylthio)phenyl)-3-phenylprop-2-en-1-one. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate, to yield the desired isoxazole. mdpi.com The reaction proceeds through a nucleophilic addition of hydroxylamine to the β-carbon of the chalcone, followed by cyclization and dehydration.
Table 2: Synthesis of 5-[4-(Methylthio)phenyl]-3-phenylisoxazole
| Step | Starting Materials | Reagents and Conditions | Intermediate/Product |
| 1. Chalcone Synthesis | 4-(Methylthio)acetophenone and Benzaldehyde | NaOH or KOH, Ethanol | 1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one |
| 2. Isoxazole Formation | 1-(4-(Methylthio)phenyl)-3-phenylprop-2-en-1-one | Hydroxylamine hydrochloride, Base (e.g., KOH), Ethanol, Reflux | 5-[4-(Methylthio)phenyl]-3-phenylisoxazole |
The synthesis of this complex molecule involves a multi-step sequence. The core of the molecule is the 5-(1-methyl-1H-indol-3-yl)isoxazole-3-carboxylic acid scaffold. This can be prepared from 1-methyl-1H-indole and a suitable three-carbon building block that is elaborated into the isoxazole-3-carboxylic acid moiety.
Once the carboxylic acid is obtained, it is converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can be prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride. researchgate.net This activated intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide.
In the final step, the 5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide is condensed with 4-(methylthio)benzaldehyde. This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to afford the target N'-(4-(Methylthio)benzylidene)-5-(1-methyl-1H-indol-3-yl)isoxazole-3-carbohydrazide.
The synthesis of this fused heterocyclic system requires the initial construction of the dibenzo[b,f]oxepine framework. There are several methods to achieve this, including Ullmann-type coupling reactions and ring-closing metathesis. researchgate.net Once the dibenzo[b,f]oxepine core is in place, functionalization is required to introduce the isoxazole ring.
A potential synthetic route involves the formylation of the dibenzo[b,f]oxepine ring system to introduce an aldehyde group at a suitable position. This aldehyde can then serve as a handle for the construction of the isoxazole ring. For instance, the aldehyde can be converted to an oxime, which can then undergo oxidative cyclization, or it can be reacted with a suitable C2-synthon to build the isoxazole ring in a stepwise manner. To introduce the methylthio group at the 3-position of the isoxazole, a precursor bearing this functionality would be required in the ring-forming step. For example, a reaction sequence starting from a dibenzo[b,f]oxepine aldehyde could involve reaction with a reagent that provides the C-N-O fragment of the isoxazole along with the methylthio group.
Catalytic and Green Chemistry Approaches in Synthesis
Recent advancements in catalysis and green chemistry have provided powerful tools for constructing the isoxazole ring system. These approaches prioritize the use of non-toxic reagents, renewable catalysts, and environmentally benign solvents, aligning with the principles of sustainable chemical manufacturing.
Transition metals are highly effective catalysts for synthesizing isoxazoles, primarily through the cyclization of propargylic amides or cycloaddition reactions. researchgate.netresearchgate.net Gold catalysts, in particular, have demonstrated significant utility in these transformations. Gold(III) catalysis, for instance, can facilitate the dehydrative Friedel-Crafts reaction followed by a Nazarov-type cyclization of specific propargylic alcohols to form isoxazole structures. researchgate.net
While the broader applications of transition metal catalysis in isoxazole synthesis are extensive, specific examples demonstrate their utility for thio-substituted variants. rsc.org For example, palladium-catalyzed reactions have been employed in the C5 arylation of isoxazole precursors. mdpi.com One documented pathway to access 3-arylmethyl-5-(methylthio)isoxazoles involves an initial ring-opening of 2-methylthio-4-nitrothiophene. researchgate.net Rhodium-catalyzed annulation of triazoles and aldehydes also represents an efficient route to various 2,5-diaryloxazole derivatives. researchgate.net These methods highlight the versatility of transition metal catalysis in constructing complex isoxazole systems, including those bearing a methylthio substituent at the 5-position.
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Isoxazole Derivatives
| Catalyst/Metal | Reaction Type | Substrates | Product Type | Ref. |
| Gold(III) | Cyclization | Propargylic amides | 5-Bromomethyl oxazoles | nih.gov |
| Palladium | C-H Arylation | Tetrahydrobenzo[c] isoxazole, 4-iodotoluene | 3-Phenylbenzoisoxazole | mdpi.com |
| Rhodium | Annulation | Triazoles, Aldehydes | 2,5-Diaryloxazoles | researchgate.net |
Organocatalysis has emerged as a powerful, metal-free alternative for heterocyclic synthesis. Propylamine-functionalized cellulose (Cell-Pr-NH₂) has been successfully employed as a recyclable, heterogeneous organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives. mdpi.comresearchgate.net This method involves a one-pot, three-component reaction between various aldehydes, β-keto esters (like ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.comresearchgate.net
The reaction proceeds efficiently in water at room temperature, embodying key principles of green chemistry such as the use of an environmentally friendly solvent and energy conservation. researchgate.netpreprints.org The catalyst, Cell-Pr-NH₂, can be readily prepared and demonstrates high catalytic activity, affording the desired products in good to high yields with simple work-up procedures that avoid chromatographic purification. mdpi.comresearchgate.net Notably, this methodology has been successfully applied to the synthesis of a methylthio-containing derivative, 3-Methyl-4-(4-(methylthio)benzylidene)isoxazol-5(4H)-one, demonstrating its applicability for creating advanced derivatives. researchgate.net
Table 2: Synthesis of Isoxazol-5(4H)-one Derivatives using Amine-Functionalized Cellulose Catalyst
| Aldehyde | β-Keto Ester | Product Yield | Ref. |
| 4-(Methylthio)benzaldehyde | Ethyl acetoacetate | 90% | researchgate.netresearchgate.net |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | 97% | researchgate.netresearchgate.net |
| Benzaldehyde | Ethyl acetoacetate | 95% | researchgate.netresearchgate.net |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | 94% | researchgate.netresearchgate.net |
The development of environmentally benign synthetic routes is a central goal of modern chemistry. For isoxazole synthesis, this often involves replacing toxic organic solvents with water or eliminating the solvent entirely. nih.gov
The organocatalytic synthesis using amine-functionalized cellulose is a prime example of a green procedure, utilizing water as the reaction medium. researchgate.netpreprints.org Other methods have also been developed to synthesize isoxazoles and their derivatives in aqueous media, often proceeding through a [3 + 2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds under mild basic conditions at room temperature without the need for a metal catalyst. d-nb.info Further innovation in this area includes the use of eutectic mixtures derived from agro-waste, such as a combination of waste essential oil from orange peels and glycerol, as a sustainable reaction medium for producing 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov Additionally, solvent-free approaches, such as cyclocondensation reactions performed under solvent-free conditions using ammonium (B1175870) persulfate as a catalyst, represent another key strategy for green synthesis. nih.gov
Advanced Synthetic Techniques
To accelerate reaction rates and improve efficiency, advanced techniques such as microwave-assisted synthesis have been widely adopted.
Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced selectivity. abap.co.in This technique has been successfully applied to the synthesis of a variety of isoxazole derivatives. zenodo.orgnveo.org
For instance, the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, which requires 6-8 hours under conventional heating to achieve 58-69% yields, can be completed in just 6-10 minutes with improved yields of 67-82% under microwave irradiation. researchgate.net Similarly, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole and various salicylaldehydes sees a reaction time reduction from over 3 hours to just 30 seconds, with yields increasing from 70-81% to 90-95%. This green protocol has also been used for the synthesis of complex derivatives, including ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl) thiophene-2-carboxylates. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoxazole Derivatives
| Product Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Ref. |
| 5-(substituted phenyl)-3-phenylisoxazole | 6-8 h / 58-69% | 6-10 min / 67-82% | researchgate.net |
| 3-amino-5-methyl isoxazole Schiff bases | >3 h / 70-81% | 30 s / 90-95% |
Chemical Reactivity and Transformation Pathways of 5 Methylthio Isoxazole
Reactions Involving the Isoxazole (B147169) Ring System
The isoxazole ring in 5-(methylthio)isoxazole is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the heteroatoms and the methylthio group dictates the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of isoxazoles, the C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the ring heteroatoms. The nitration of 5-phenylisoxazole, for instance, has been shown to yield the 4-nitro derivative, highlighting the preference for substitution at this position clockss.orgresearchgate.net. While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, it is anticipated that it would follow a similar pattern of reactivity.
The methylthio group is generally considered to be an ortho-, para-directing group in electrophilic aromatic substitution on benzene rings. However, in the context of the isoxazole ring, the inherent reactivity of the C4 position is likely to be the dominant factor. Common electrophilic substitution reactions that could be explored for this compound include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) typically using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.
Nitration: The introduction of a nitro group (-NO2) using nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride clockss.orgresearchgate.netumich.eduresearchgate.net.
Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid or chlorosulfonic acid.
Friedel-Crafts Reactions: Alkylation or acylation of the ring, although these reactions can be challenging with deactivated heterocyclic systems researchgate.netnih.govd-nb.info.
The expected outcome of these reactions on this compound would be the formation of the corresponding 4-substituted derivatives.
Nucleophilic Attack and Subsequent Ring Modifications
The electron-deficient nature of the isoxazole ring also makes it susceptible to nucleophilic attack, which can lead to a variety of ring modifications. The C5 position, bearing the methylthio group, is a likely site for nucleophilic aromatic substitution (SNAr), particularly if the methylthio group is oxidized to a better leaving group (e.g., methylsulfinyl or methylsulfonyl). Studies on 5-nitroisoxazoles have demonstrated that the nitro group at the C5 position can be readily displaced by various nucleophiles rsc.org. This suggests that a similar reactivity pattern could be expected for this compound derivatives.
Organometallic reagents, such as Grignard reagents and organolithium compounds, can also react with isoxazoles, leading to addition and potential ring-opening products rsc.org. The reaction of isoxazoles with organometallic reagents can lead to the formation of dihydroisoxazoles and other modified heterocyclic systems rsc.org. The specific outcome of the reaction of this compound with organometallic reagents would depend on the nature of the reagent and the reaction conditions.
Furthermore, base-promoted rearrangements of isoxazole derivatives have been reported, leading to the formation of other heterocyclic systems nih.gov. These transformations often involve initial nucleophilic attack or deprotonation, followed by a cascade of ring-opening and ring-closing events.
Ring Cleavage Mechanisms
The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to a range of ring-opened products. This reactivity provides a powerful tool for the synthesis of other functionalized molecules.
Reductive Cleavage: A common method for isoxazole ring cleavage is through reduction. Catalytic hydrogenation, for example, can cleave the N-O bond to afford β-enaminones mdpi.com. The palladium-catalyzed hydrogenation of a 5-(benzoyloxymethyl)isoxazole derivative has been shown to proceed via deoxygenation to the 5-methylisoxazole followed by reductive opening of the isoxazole ring mdpi.com. Other reducing agents, such as those based on low-valent titanium, have also been employed for the reductive cleavage of isoxazoles and isoxazolines researchgate.net.
| Reagent/Condition | Product Type | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, H2) | β-Enaminones | mdpi.com |
| Low-valent Titanium Reagents | β-Enaminoketones, β-Hydroxyketones | researchgate.net |
Photochemical Cleavage: Isoxazoles can also undergo ring cleavage upon exposure to UV light. The photolysis of isoxazole has been shown to produce a variety of products through the formation of reactive intermediates such as vinylnitrenes researchgate.net. The specific products formed depend on the substitution pattern of the isoxazole and the irradiation wavelength. This photochemical reactivity offers a pathway to novel molecular structures that may not be accessible through thermal reactions.
Transformations at the Methylthio Substituent
The methylthio group (-SCH3) at the 5-position of the isoxazole ring is another key site for chemical transformations, allowing for further functionalization of the molecule.
Nucleophilic Substitution Reactions of the Methylthio Group
While the methylthio group itself is not a particularly good leaving group, its displacement by nucleophiles can be achieved, especially after activation. One strategy to facilitate nucleophilic substitution is to oxidize the sulfur atom to a sulfoxide or sulfone, which are much better leaving groups. For instance, the oxidation of a 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole to the corresponding methylsulfinyl derivative enabled its substitution by various nucleophiles rsc.org. A similar strategy could be applied to this compound.
Additionally, the synthesis of 3-(methylthio)dibenzoxepino[4,5-d]isoxazole from an α-oxoketene dithioacetal and hydroxylamine (B1172632) highlights the utility of methylthio-substituted precursors in the synthesis of complex heterocyclic systems mdpi.com.
Oxidation Reactions of Sulfur-Containing Moieties
The sulfur atom of the methylthio group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations can significantly alter the electronic properties and reactivity of the molecule.
Common oxidizing agents used for the oxidation of sulfides include:
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for the selective oxidation of sulfides to sulfoxides and sulfones. The extent of oxidation can often be controlled by the stoichiometry of the reagent and the reaction conditions rsc.orgderpharmachemica.com.
Hydrogen Peroxide (H2O2): In the presence of a suitable catalyst, hydrogen peroxide can also be an effective oxidant for this transformation.
The oxidation of the methylthio group to a methylsulfinyl (-SOCH3) or methylsulfonyl (-SO2CH3) group would increase the electron-withdrawing nature of the substituent at the 5-position. This would further activate the C5 position towards nucleophilic attack and could also influence the reactivity of the isoxazole ring itself.
| Oxidizing Agent | Product |
| m-CPBA (1 equivalent) | 5-(Methylsulfinyl)isoxazole |
| m-CPBA (2+ equivalents) | 5-(Methylsulfonyl)isoxazole |
| Hydrogen Peroxide (with catalyst) | 5-(Methylsulfinyl)isoxazole or 5-(Methylsulfonyl)isoxazole |
Rearrangement Processes
The isoxazole ring can undergo several types of rearrangement reactions, typically induced by heat, light, or chemical reagents. These processes can lead to the formation of isomeric heterocycles or other structural motifs, providing pathways to diverse molecular architectures.
Photochemical Rearrangements
Upon irradiation with UV light, isoxazoles are known to undergo photochemical rearrangement. nih.govacs.orgresearchgate.net This transformation often proceeds through the homolytic cleavage of the weak N-O bond to form a key acyl azirine intermediate. nih.govacs.org This intermediate can then rearrange to various products. The most common outcome is the formation of the corresponding oxazole isomer. nih.govacs.orgacs.org
More recently, it has been demonstrated that continuous photochemical processes can convert trisubstituted isoxazoles into highly reactive and isolable ketenimines via a skeletal rearrangement. nih.govacs.org These ketenimines can then be used as versatile intermediates for the synthesis of other heterocycles, such as pyrazoles. nih.govacs.org The specific wavelength of UV light (typically in the 200–330 nm range) is crucial for this transformation. acs.org
Thermal and Base-Promoted Rearrangements
Certain substituted isoxazoles can undergo thermal rearrangements. For example, 3-phenyl-4-acyl-5-alkylisoxazoles have been shown to rearrange upon heating to form 2-phenyl-4-acyl-5-alkyloxazoles. acs.org This process is believed to occur via a mechanism involving the intermediacy of a 2H-azirine. acs.org
The Boulton-Katritzky rearrangement is another significant transformation in isoxazole chemistry. acs.orgrsc.org This reaction typically involves a 1,3-dipolar cycloreversion and subsequent recyclization, allowing for the conversion of one heterocyclic system into another. This rearrangement has been observed in base-promoted reactions of specifically substituted isoxazolo[4,5-b]pyridine derivatives, leading to the formation of nih.govacs.orgrsc.orgtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org A palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process has also been developed for 3-aminoisoxazoles, providing a route to functionalized nih.govacs.orgacs.orgtriazolo[1,5-a]pyridines. rsc.orgrsc.org
| Process | Conditions | Typical Products | Key Intermediate(s) |
|---|---|---|---|
| Photochemical Rearrangement | UV Irradiation (200-330 nm) | Oxazoles, Ketenimines | Acyl Azirine |
| Thermal Rearrangement | Heating (e.g., 230°C) | Isomeric Oxazoles (for acylisoxazoles) | 2H-Azirine |
| Boulton-Katritzky Rearrangement | Base-promoted or Pd-catalyzed | Other five-membered heterocycles (e.g., Triazoles) | - |
Structural Elucidation and Spectroscopic Characterization of 5 Methylthio Isoxazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-(Methylthio)isoxazole, providing precise information about the chemical environment of individual atoms.
The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isoxazole (B147169) ring and the methylthio group. The chemical shifts of the isoxazole ring protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the electronic effects of the methylthio substituent. rsc.orgnetlify.app
In a typical ¹H-NMR spectrum of an isoxazole, the proton at the 4-position (H-4) generally appears as a singlet, with its chemical shift being sensitive to the nature of the substituents at positions 3 and 5. unifi.it For this compound, the H-4 proton signal is anticipated in the aromatic region of the spectrum. The methyl protons of the methylthio (-SCH₃) group are expected to produce a sharp singlet in the upfield region, typically around 2.5 ppm.
Expected ¹H-NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (isoxazole ring) | ~8.0-8.5 | Singlet |
| H-4 (isoxazole ring) | ~6.0-6.5 | Singlet |
| -SCH₃ (methyl protons) | ~2.5 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the isoxazole ring and the carbon of the methylthio group. The chemical shifts of the isoxazole ring carbons are characteristically found in the downfield region due to their presence in a heterocyclic aromatic system. niscair.res.inresearchgate.net
The carbon atom at the 5-position (C-5), being directly attached to the sulfur atom, is expected to be significantly influenced by the methylthio group. The carbon at the 3-position (C-3) and the carbon at the 4-position (C-4) will also have characteristic chemical shifts. The methyl carbon of the -SCH₃ group will appear in the upfield region of the spectrum.
Expected ¹³C-NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-3 (isoxazole ring) | ~150-160 |
| C-4 (isoxazole ring) | ~100-110 |
| C-5 (isoxazole ring) | ~170-180 |
| -SCH₃ (methyl carbon) | ~15-25 |
Note: These are estimated values based on known data for isoxazole derivatives.
To unambiguously confirm the structure of this compound and assign all proton and carbon signals, advanced 2D-NMR techniques are invaluable. nih.gov
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of a substituted this compound with protons at adjacent positions on the isoxazole ring, COSY would reveal their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signal of H-4 to the C-4 carbon and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the position of the methylthio group. For instance, correlations would be expected between the methyl protons (-SCH₃) and the C-5 carbon of the isoxazole ring.
These advanced techniques, used in combination, provide a comprehensive and definitive structural elucidation of the molecule. iastate.edu
Infrared (IR) and Raman Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the isoxazole ring and the methylthio group. The isoxazole ring gives rise to several characteristic bands, including C=N stretching, C=C stretching, and N-O stretching vibrations. rjpbcs.comresearchgate.net The C-S stretching vibration of the methylthio group is also a key diagnostic feature. umd.edumsu.eduspecac.com
Expected Characteristic FT-IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (isoxazole ring) | 3100-3150 | Medium |
| C-H stretching (-SCH₃) | 2900-3000 | Medium |
| C=N stretching (isoxazole ring) | 1600-1650 | Medium to Strong |
| C=C stretching (isoxazole ring) | 1450-1550 | Medium to Strong |
| N-O stretching (isoxazole ring) | 1100-1200 | Strong |
| Ring breathing (isoxazole) | 800-900 | Medium |
| C-S stretching (thioether) | 600-800 | Weak to Medium |
FT-Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the C-S stretching vibration of the thioether group, which can sometimes be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. nih.govacs.org The symmetric vibrations of the isoxazole ring are also typically strong in the Raman spectrum.
Expected Characteristic FT-Raman Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (isoxazole ring) | 3100-3150 | Medium |
| C-H stretching (-SCH₃) | 2900-3000 | Strong |
| C=N stretching (isoxazole ring) | 1600-1650 | Medium |
| C=C stretching (isoxazole ring) | 1450-1550 | Strong |
| Ring breathing (isoxazole) | 800-900 | Strong |
| C-S stretching (thioether) | 600-800 | Medium to Strong |
Vibrational Mode Assignment
The vibrational modes of this compound can be assigned by analyzing its characteristic infrared (IR) and Raman spectra. The isoxazole ring, being aromatic, exhibits distinct stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear in the 3200-3000 cm⁻¹ range ajol.info. The stretching vibrations for the C=N and C=C bonds within the isoxazole ring are also characteristic.
The methylthio group introduces several other key vibrational modes. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected. Furthermore, the molecule will exhibit CH₃ bending and rocking modes iu.edu.sa. A crucial, though sometimes difficult to assign, vibration is the carbon-sulfur (C-S) stretching, which is generally observed in the 1030-200 cm⁻¹ region pnrjournal.com. The assignment of the C-S stretch can be complex as it may interact with other bending and stretching vibrations pnrjournal.com. The weak N-O bond, a characteristic feature of the isoxazole ring, also has a corresponding stretching vibration researchgate.netnih.govmdpi.com.
Table 1: Tentative Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretching | Isoxazole Ring | 3200-3000 ajol.info |
| Asymmetric C-H Stretching | Methyl Group (-CH₃) | ~2950 |
| Symmetric C-H Stretching | Methyl Group (-CH₃) | ~2850 |
| C=N Stretching | Isoxazole Ring | ~1650 mdpi.com |
| C=C Stretching | Isoxazole Ring | ~1500-1600 |
| C-H Bending | Methyl Group (-CH₃) | ~1470-1430 iu.edu.samdpi.com |
| C-N Stretching | Isoxazole Ring | ~1370 mdpi.com |
| N-O Stretching | Isoxazole Ring | ~900-1000 |
| C-S Stretching | Methylthio Group (-S-CH₃) | 1030-200 pnrjournal.com |
| Ring Bending/Deformation | Isoxazole Ring | < 800 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the parent molecule, which allows for the determination of its elemental formula. For this compound (C₄H₅NOS), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique is sensitive enough to confirm the presence of specific elements like sulfur based on the isotopic pattern and accurate mass measurement. For isoxazole derivatives, HRMS data is typically reported for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ rsc.orgmdpi.com. The calculated exact mass for the protonated molecule of this compound, [C₄H₅NOS + H]⁺, is 132.0219. HRMS analysis would be expected to find a value extremely close to this, confirming the compound's elemental composition nih.govnih.gov.
Table 2: HRMS Data for this compound
| Ion | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₄H₆NOS⁺ | 132.0219 |
| [M+Na]⁺ | C₄H₅NNaOS⁺ | 154.0038 |
Fragmentation Pattern Analysis
The fragmentation of this compound in a mass spectrometer provides structural information. Isoxazoles are known to undergo characteristic fragmentation pathways upon electron impact, often initiated by the cleavage of the weak N-O bond within the heterocyclic ring researchgate.netnih.govmdpi.com. The presence of the methylthio group also directs specific fragmentation routes.
A primary fragmentation event would likely be the cleavage of the C-S bond, leading to the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃). Another significant pathway involves the rupture of the isoxazole ring. The initial N-O bond cleavage can lead to a cascade of rearrangements and further fragmentation, resulting in the formation of smaller, stable ions. For instance, the fragmentation of the isoxazole parent molecule is known to produce fragments corresponding to the loss of H, HCN, and CHO clockss.org. In the case of this compound, characteristic fragments would arise from the cleavage of the ring and subsequent loss of neutral molecules like carbon monoxide (CO), acetonitrile (CH₃CN), or the thiocyanate radical (•SCN). Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, are instrumental in confirming these fragmentation pathways nih.gov.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Fragment Ion | Description |
| 131 | [M]⁺• | Molecular Ion |
| 116 | [M - CH₃]⁺ | Loss of a methyl radical |
| 84 | [M - SCH₃]⁺ | Loss of a thiomethyl radical |
| 85 | [C₃H₃NS]⁺• | Ring fragmentation product |
| 71 | [C₃H₃S]⁺ | Further fragmentation |
| 58 | [CHNS]⁺ | Cleavage product |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The isoxazole ring is an aromatic system, and its conjugated π-system is the primary chromophore responsible for UV absorption. The presence of the sulfur atom in the methylthio group, with its non-bonding electrons (n electrons), can also influence the electronic absorption characteristics. The absorption maximum (λmax) can be affected by the solvent used for the analysis, with polar solvents often causing shifts in the absorption bands biointerfaceresearch.com. For similar 5-methyl-isoxazole derivatives, absorption maxima have been reported in the range of 205-277 nm mdpi.com. The introduction of the methylthio group may cause a slight bathochromic (red) shift in these absorption bands due to the auxochromic effect of the sulfur atom.
Table 4: Expected Electronic Absorption Data for this compound
| Wavelength Range (nm) | Type of Transition | Chromophore |
| ~200-280 | π → π | Isoxazole ring conjugated system |
| >280 | n → π | Non-bonding electrons on S and O |
Computational and Theoretical Investigations of 5 Methylthio Isoxazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which include Density Functional Theory (DFT) and ab initio techniques, provide deep insights into molecular structure and reactivity. However, specific applications of these methods to 5-(Methylthio)isoxazole are not documented in the available literature.
Density Functional Theory (DFT) Studies
Density Functional Theory is a prevalent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized geometries, analyze molecular orbitals, and predict vibrational frequencies. Despite its widespread use for studying isoxazole (B147169) derivatives, dedicated DFT studies on this compound have not been found. researchgate.net General DFT approaches for isoxazole derivatives often utilize functionals like B3LYP with basis sets such as 6-31G(d,p) to calculate electronic properties. asianpubs.org
Geometry Optimization
Geometry optimization is a computational process to find the equilibrium, lowest-energy structure of a molecule. nih.gov For related isoxazole compounds, this is typically performed using DFT methods to predict bond lengths, bond angles, and dihedral angles. mdpi.com A literature search did not yield any studies that have published the optimized geometrical parameters for this compound.
Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)
The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The energy difference between these orbitals, the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. irjweb.com While this analysis is standard for many organic molecules, specific calculated values for the HOMO-LUMO gap and visualizations of the molecular orbitals for this compound are not available in the scientific literature reviewed. For other isoxazole derivatives, the HOMO-LUMO energy gap is used to infer that charge transfer occurs within the molecule. asianpubs.org
Vibrational Frequency Analysis
Theoretical vibrational frequency analysis, typically performed using DFT, predicts the infrared and Raman spectra of a molecule. iu.edu.sa This analysis helps in the assignment of experimental spectral bands to specific molecular vibrations. No theoretical vibrational frequency analysis for this compound has been reported in the searched literature. For comparison, studies on similar heterocyclic molecules have used methods like DFT/B3PW91 to conduct conformational and vibrational analyses. iu.edu.saiu.edu.sa
Reactivity Descriptors and Frontier Molecular Orbital Theory
This area of computational chemistry uses concepts from Density Functional Theory (DFT) to predict the reactivity of molecules.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are used to describe the electron density changes when the number of electrons in a molecule changes, identifying the most likely sites for nucleophilic, electrophilic, or radical attack. While the theoretical framework for these calculations is well-established and has been applied to various heterocyclic systems, specific studies calculating Fukui functions or other local reactivity descriptors for this compound are absent from the scientific literature. Such an analysis would provide valuable insights into its chemical behavior but appears not to have been conducted or published.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a method for studying charge transfer, hyperconjugation, and intramolecular interactions within a molecule. It provides a detailed picture of the electronic structure and bonding. This type of analysis has been performed on other complex heterocyclic molecules to understand their stability and electronic properties. However, a specific NBO analysis detailing the donor-acceptor interactions and stabilization energies for this compound is not available in published research.
Computational Spectroscopic Property Prediction
Computed NMR Chemical Shifts (e.g., Gauge Independent Atomic Orbitals - GIAO method)
The GIAO method is a common and reliable quantum chemical approach for calculating NMR chemical shifts. It is frequently used to support the structural elucidation of newly synthesized compounds. Although GIAO calculations have been reported for a wide array of molecules, including various isoxazole and benzazole derivatives, no published data presents the theoretically computed ¹H or ¹³C NMR chemical shifts specifically for this compound. mdpi.com Such data, when compared with experimental spectra, is invaluable for confirming molecular structure.
Simulated IR and Raman Spectra
Currently, there are no published studies presenting the simulated Infrared (IR) and Raman spectra of this compound. Such simulations are crucial for the vibrational assignment of the molecule's functional groups and for understanding its structural characteristics. Theoretical vibrational analysis is typically performed using quantum chemical calculations, which can predict the frequencies and intensities of IR and Raman bands. acs.org This information is invaluable for the experimental identification and characterization of the compound.
A representative data table for simulated vibrational frequencies would typically include the calculated wavenumber, the IR intensity, the Raman activity, and the corresponding vibrational assignment for each mode. However, due to the lack of specific computational data for this compound, such a table cannot be provided.
Molecular Electrostatic Potential (MEP) Mapping
No specific Molecular Electrostatic Potential (MEP) maps for this compound have been found in the reviewed literature. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map illustrates the regions of positive and negative electrostatic potential on the electron density surface, providing insights into hydrogen bonding interactions and other non-covalent interactions. researchgate.netresearchgate.net For other isoxazole-containing molecules, MEP maps have been calculated to understand their biological and chemical activities. researchgate.net
An interactive data table for MEP analysis would typically display the potential maxima and minima on the molecular surface, indicating the most likely sites for electrophilic and nucleophilic interactions. The absence of a dedicated computational study for this compound prevents the generation of this data.
Nonlinear Optical (NLO) Properties Calculations
The nonlinear optical (NLO) properties of this compound have not been computationally investigated in the available literature. NLO materials are of significant interest for their potential applications in optoelectronics and photonics. nih.govnih.gov Computational methods, particularly DFT, are widely used to calculate NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). journaleras.comnih.govdntb.gov.ua These calculations help in the design and screening of new molecules with enhanced NLO responses. nih.govnih.gov Studies on other organic compounds have demonstrated a strong correlation between molecular structure and NLO activity. journaleras.comnih.gov
A data table for NLO properties would typically present the calculated values for the dipole moment components, the average polarizability, and the first-order hyperpolarizability. Without specific computational results for this compound, this information cannot be compiled.
Mechanistic Investigations of Reactions Involving 5 Methylthio Isoxazole
Reaction Pathway Elucidation and Energy Landscapes
The synthesis and transformation of isoxazoles, including 5-(methylthio)isoxazole, are often elucidated through mechanistic studies that map out reaction pathways and their corresponding energy landscapes. A primary route to the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction can proceed through two main predicted mechanisms: a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. nih.gov The specific pathway often depends on the substituents of the reactants and the reaction conditions.
For sulfur-substituted isoxazoles, such as those derived from alkynyl thioethers, the reaction pathway can be highly regioselective. For instance, the reaction of isoxazole-based nitrenoids with alkynyl thioethers under Au(I) catalysis proceeds via a (3+2) annulation. The regioselectivity is controlled by the addition occurring at the position beta to the sulfenyl group, leading to sulfenylated pyrroles. researchgate.net
Another significant reaction pathway involves the transformation of existing sulfur-containing isoxazoles. The oxidative chlorination of 5-(benzylthio)isoxazoles provides a key example. This reaction proceeds through a complex pathway where gaseous chlorine reacts with the thioether, leading to a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides. nuph.edu.uaresearchgate.net The elucidation of this pathway reveals that the substituent at the 3-position of the isoxazole ring influences the product ratio, suggesting its electronic effects play a crucial role in directing the chlorination either at the sulfur atom or the C4 position of the ring. nuph.edu.ua To selectively obtain the 4-chloro product, the pathway can be modified by first chlorinating the ring with N-chlorosuccinimide before the oxidative chlorination step. nuph.edu.uaresearchgate.net
Furthermore, nucleophilic aromatic substitution (SNAr) reactions on isoxazoles bearing a good leaving group, such as a nitro group at the 5-position, have been investigated. In these cases, the reaction pathway involves the nucleophilic attack of a thiol (or other nucleophiles) at the C5 position, displacing the nitro group. The reaction of 5-nitroisoxazoles with S,S-bis(nucleophiles) like dithiols proceeds smoothly to yield bis(isoxazole) derivatives. nih.gov The pathway is regioselective, with the nucleophile exclusively attacking the 5-position, which is activated by the electron-withdrawing nitro group and the isoxazole ring nitrogen. nih.gov
Transition State Analysis and Reaction Energetics
Computational studies are pivotal in analyzing the transition states and reaction energetics of isoxazole formation and functionalization. For the common 1,3-dipolar cycloaddition route, computational models have revealed a nonconcerted mechanism involving metallacycle intermediates, particularly when catalyzed by copper(I). organic-chemistry.org These studies help to explain the high regioselectivity and efficiency of the catalytic process compared to the thermal, uncatalyzed reaction which often requires high heat and yields poor regioselectivity. nih.gov
In the context of this compound transformations, transition state analysis of SNAr reactions provides insight into the reactivity and regioselectivity. The reaction of 5-nitroisoxazoles with various nucleophiles, including thiols, has been studied. nih.gov The energetics of this pathway are favorable because the isoxazole ring, together with the nitro group, effectively stabilizes the negative charge in the Meisenheimer complex—a key intermediate formed after the nucleophilic attack. The stability of this intermediate lowers the activation energy of the transition state for its formation, facilitating the substitution reaction. Molecular docking and dynamics simulations have been used to rationalize the interactions of resulting bis(isoxazole) products with biological targets, confirming the favorability of the synthesized structures. nih.gov
The table below summarizes the outcomes of SNAr reactions involving 5-nitroisoxazoles and various bis(nucleophiles), which provides indirect evidence of the reaction energetics favoring product formation.
| 5-Nitroisoxazole Reactant | Bis(nucleophile) | Linker | Product Yield |
|---|---|---|---|
| Methyl 5-nitroisoxazole-3-carboxylate | Hydroquinone (O,O-) | 1,4-Phenylene | Good |
| Ethyl 5-nitroisoxazole-3-carboxylate | Hydroquinone (O,O-) | 1,4-Phenylene | Good |
| Methyl 5-nitroisoxazole-3-carboxylate | Ethylenediamine (N,N-) | Ethane-1,2-diyl | - |
| Methyl 5-nitroisoxazole-3-carboxylate | Ethane-1,2-dithiol (S,S-) | Ethane-1,2-diylbis(sulfanediyl) | - |
Data sourced from a study on SNAr reactions of 5-nitroisoxazoles. nih.gov Note: Specific yield percentages were not provided in the summary text, but were described as "good".
Kinetic and Thermodynamic Studies of Transformations
While detailed kinetic and thermodynamic data for reactions of this compound are not extensively published, reaction conditions and outcomes provide insights into these parameters. The efficiency of SNAr reactions on 5-nitroisoxazoles suggests they are kinetically accessible and thermodynamically favorable. For example, the reaction of 5-nitroisoxazoles with various bis(nucleophiles) proceeds to completion within 48 hours at room temperature or 2 hours under reflux, indicating a relatively low kinetic barrier. nih.gov The high yields obtained suggest the products are thermodynamically more stable than the reactants.
The oxidative chlorination of 5-(benzylthio)isoxazoles also reveals factors influencing reaction kinetics. The ratio of products formed depends on the substituent at the 3-position, implying that electronic effects alter the reaction rates of competing pathways (chlorination at the sulfur versus the C4 position). nuph.edu.ua This suggests a kinetic competition where the activation energies of the different pathways are influenced by the substrate's electronic structure.
Role of Catalysts in Reaction Mechanisms
Catalysts play a pivotal role in the synthesis and functionalization of isoxazoles, including those with a methylthio group. Transition metals such as copper, gold, and palladium are frequently employed to control reaction pathways, enhance efficiency, and ensure high selectivity. researchgate.netrsc.orgrsc.org
Copper (Cu) Catalysis: Copper(I) catalysts are widely used in 1,3-dipolar cycloaddition reactions to synthesize isoxazoles. The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne. organic-chemistry.org This intermediate then reacts with the nitrile oxide. Computational studies suggest the reaction proceeds through a metallacycle intermediate, which controls the regioselectivity to favor the formation of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org This catalytic cycle avoids the high temperatures and poor selectivity of the uncatalyzed thermal reaction. nih.gov
Gold (Au) Catalysis: Gold(I) catalysts have been shown to be effective in the (3+2) annulation of isoxazole-based nitrenoids with alkynyl thioethers. researchgate.net The π-acidic nature of the gold catalyst activates the alkyne, facilitating the nucleophilic attack and subsequent cyclization. This catalytic pathway allows for controlled access to specific regioisomers that might be difficult to obtain otherwise. researchgate.net
Palladium (Pd) Catalysis: Palladium catalysts are crucial for direct functionalization and cross-coupling reactions. For instance, Negishi coupling of isoxazole zinc pivalates with bromo-derivatives is achieved using a Pd catalyst, enabling the construction of complex, drug-like scaffolds while preserving the isoxazole ring. rsc.org The mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The table below highlights the role of different catalysts in isoxazole synthesis.
| Catalyst Type | Reaction Type | Mechanistic Role | Reference |
|---|---|---|---|
| Copper (I) | [3+2] Cycloaddition | Forms copper acetylide; involves metallacycle intermediate to control regioselectivity. | nih.govorganic-chemistry.orgrsc.org |
| Gold (I) | [3+2] Annulation | Acts as a π-acid to activate the alkyne component for regioselective addition. | researchgate.net |
| Palladium (II) | Direct Functionalization / Cross-Coupling | Facilitates C-C bond formation via oxidative addition-reductive elimination cycles. | rsc.org |
| Boron Trifluoride Etherate | Cycloaddition | Lewis acid catalysis to expand the scope of nitrile oxide cycloadditions. | researchgate.net |
Advanced Derivatives and Structure Property Relationships in 5 Methylthio Isoxazole Chemistry
Exploration of Substituent Effects on Reactivity and Electronic Structure
The reactivity and electronic distribution of the 5-(methylthio)isoxazole ring are profoundly influenced by the nature of the substituents attached to it. The isoxazole (B147169) ring itself possesses distinct electronic features, with the oxygen and nitrogen heteroatoms creating a unique distribution of electron density. researchgate.netresearchgate.net The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions can either enhance or diminish the ring's reactivity towards electrophilic or nucleophilic attack and alter the stability of reaction intermediates.
Computational studies, such as those using Density Functional Theory (DFT), have shown that substituents significantly disturb the charge distribution within the isoxazole ring. researchgate.net For instance, the addition of a methyl group, an EDG, can alter the net atomic charges on the ring's atoms. Studies on substituted isoxazoles indicate that a methyl group at the C5 position can lead to an increase in the negative charge on the C4 carbon, suggesting that this position becomes more susceptible to electrophilic substitution. researchgate.net
The influence of substituents is also evident in reaction yields and rates. Research on the synthesis of 3,4,5-trisubstituted isoxazoles has demonstrated that reactants bearing EWGs tend to produce higher yields compared to those with EDGs. nih.gov This suggests that EWGs can enhance the reactivity of the precursors in cycloaddition reactions. The methylthio group (-SCH3) at the C5 position is itself a key modulator of reactivity, contributing to the unique chemical properties of the parent compound. smolecule.com It can be oxidized to form sulfoxides or sulfones or be replaced via nucleophilic substitution reactions. smolecule.com The electronic nature of other substituents on the ring will, in turn, affect the reactivity of the methylthio group itself.
| Substituent Type | Position on Ring | General Effect on Ring | Impact on Reactivity | Example Finding |
|---|---|---|---|---|
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | C3 or C5 | Increases electron density in the ring | Activates the ring towards electrophilic substitution, particularly at C4. researchgate.net | 5-methyl substitution leads to maximum negative charge on the C4 carbon. researchgate.net |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃, -COOR) | C3 or C4 | Decreases electron density in the ring | Facilitates nucleophilic attack; often results in higher yields in cycloaddition syntheses. nih.gov | Reactants with EWGs generally produce higher yields of 3,4,5-trisubstituted isoxazoles. nih.gov |
| Methylthio Group (-SCH₃) | C5 | Modulates electronic properties | Can be oxidized to sulfoxide/sulfone or undergo nucleophilic substitution. smolecule.com | The -SCH₃ group imparts unique chemical and biological properties to the molecule. smolecule.com |
Regiochemical Control in Functionalization Reactions
Achieving regiochemical control—the ability to direct incoming functional groups to a specific position on the isoxazole ring—is a central challenge and a powerful tool in the synthesis of complex derivatives. The outcome of functionalization reactions is highly dependent on the interplay between the inherent reactivity of the ring positions, the nature of existing substituents, and the specific reaction conditions employed.
Methodologies have been developed for the regioselective synthesis of various isoxazole isomers by carefully manipulating these factors. nih.gov For example, in the synthesis of isoxazoles from β-enamino diketones, regiochemical control can be achieved by varying the solvent, the presence of a Lewis acid, or the structure of the substrate itself. nih.gov These variations allow for the selective formation of different substitution patterns, such as 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles. nih.gov
Another critical factor is the choice between kinetic and thermodynamic control. In 1,3-dipolar cycloaddition reactions used to form the isoxazole ring, the reaction can be guided to yield different regioisomers. Under kinetic control (lower temperatures, shorter reaction times), one isomer may form faster, whereas under thermodynamic control (higher temperatures, longer reaction times), the more stable isomer will predominate. nih.gov For instance, the cycloaddition of a nitrile oxide and an enyne was found to produce a rare 3,4-disubstituted isoxazole under kinetic conditions, which could then be isomerized to the more stable 3,5-disubstituted product at an elevated temperature. nih.gov
The directing influence of existing substituents is also paramount. In the oxidative chlorination of 5-(benzylthio)isoxazoles, the substituent at the C3 position determines the ratio of products. nuph.edu.ua This reaction can lead to a mixture of isoxazole-5-sulfonyl chlorides and 4-chloroisoxazole-5-sulfonyl chlorides, demonstrating that the C3 substituent directly influences whether functionalization occurs at the C4 position. nuph.edu.ua
| Control Method | Variable Parameter(s) | Effect on Reaction | Typical Outcome |
|---|---|---|---|
| Reaction Condition Tuning | Solvent, Lewis acids, Base | Alters the reactivity of different sites on the precursor molecules. nih.gov | Selective formation of specific regioisomers (e.g., 4,5- vs. 3,4-disubstituted). nih.gov |
| Kinetic vs. Thermodynamic Control | Temperature, Reaction Time | Selects for the fastest-forming product (kinetic) or the most stable product (thermodynamic). nih.gov | Formation of distinct isomers, such as 3,4-disubstituted (kinetic) vs. 3,5-disubstituted (thermodynamic). nih.gov |
| Substituent Directing Effects | Nature of existing groups on the ring | An existing substituent electronically or sterically favors reaction at a specific position. nuph.edu.ua | Chlorination of 5-(benzylthio)isoxazoles is directed to the C4 position based on the C3 substituent. nuph.edu.ua |
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure, or conformation, of this compound derivatives plays a critical role in determining their physical properties and biological interactions. Conformational analysis involves studying the spatial arrangement of atoms and the energy associated with different arrangements, particularly the rotation around single bonds. For this compound, a key conformational feature is the rotation of the methylthio group relative to the plane of the isoxazole ring.
Computational chemistry is a powerful tool for this analysis. Methods like molecular mechanics and DFT are used to optimize the geometries of molecules and calculate their potential energy surfaces. researchgate.net Molecular dynamics simulations can be employed to explore the conformational landscape and identify the most stable, low-energy conformations. researchgate.net These studies can reveal the rotational barriers of side chains and the preferred orientation of substituents, which are influenced by steric hindrance and electronic interactions between the substituent and the heterocyclic ring. While specific conformational studies on this compound are not widely published, analyses of similar molecules, such as pyrazole (B372694) derivatives with methylthio groups, utilize these computational techniques to understand conformational durability and barriers to internal rotation. iu.edu.sa
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for determining the stereochemistry and conformation of these molecules in solution. researchgate.net The spatial relationships between atoms can be elucidated through various NMR experiments, providing insights that complement computational findings. The term "stereoisomerism" is relevant, as the introduction of chiral centers or restricted bond rotation can lead to different stereoisomers with distinct properties. nih.gov
Molecular Design Principles for Targeted Chemical Characteristics
The design of novel this compound derivatives with specific, predetermined characteristics is a process of rational molecular engineering, guided by the principles of structure-property relationships. This process involves the strategic selection of substituents and synthetic pathways to fine-tune the electronic, steric, and conformational properties of the final molecule. Such molecular design is central to fields like medicinal chemistry, where hit-to-lead optimization is used to enhance the activity and metabolic stability of drug candidates. nih.gov
Key design principles include:
Tuning Electronic Properties: The reactivity of the isoxazole ring can be precisely controlled by the judicious placement of EDGs or EWGs. To design a molecule for a subsequent electrophilic substitution, an EDG would be placed at a position (e.g., C5) that activates the target site (e.g., C4). researchgate.net Conversely, to facilitate a nucleophilic substitution, EWGs would be incorporated to decrease the ring's electron density.
Controlling Regiochemistry: The desired substitution pattern is achieved by selecting the appropriate synthetic strategy. To obtain a specific regioisomer, one might choose a kinetically controlled reaction at low temperature or a thermodynamically controlled one at higher temperature. nih.gov The choice of precursors and catalysts is a fundamental design decision to ensure the desired isomer is the major product. nih.gov
This iterative process of design, synthesis, and testing is exemplified in medicinal chemistry campaigns that seek to improve a compound's properties. By systematically modifying the periphery of the (thiazol-4-yl)isoxazole-3-carboxamide core, researchers have been able to design improved compounds that maintain good antitubercular activity while avoiding rapid metabolic degradation. nih.gov This highlights how a deep understanding of structure-activity relationships allows for the rational design of advanced derivatives with superior performance.
Future Research Directions and Perspectives for 5 Methylthio Isoxazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives has evolved significantly, moving towards greener and more efficient methodologies. rsc.orgnih.govacs.org Future efforts for synthesizing 5-(methylthio)isoxazole and its analogues will likely focus on adopting these modern strategies to reduce environmental impact, improve yields, and allow for greater molecular diversity.
Key areas for development include:
Flow Chemistry: Continuous flow systems offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for scalability. researchgate.net Adapting classical isoxazole syntheses, such as the 1,3-dipolar cycloaddition, to a flow process could enable a more efficient and automated production of this compound derivatives. acs.orgresearchgate.net A recent study demonstrated a flow synthesis of 3,5-disubstituted isoxazoles using a recyclable deep eutectic solvent (DES), achieving yields up to 95% within 10 minutes. acs.org
Ultrasonic and Microwave-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve yields. mdpi.comnih.gov Ultrasound-assisted multicomponent reactions, for instance, have emerged as powerful tools for sustainable heterocyclic synthesis, often using green solvents like water and ethanol. mdpi.comnih.gov Applying these methods to the synthesis of this compound could provide rapid and eco-friendly access to this scaffold.
Green Catalysis and Solvents: The move away from toxic metal catalysts and volatile organic solvents is a major trend in synthetic chemistry. nih.gov Research into metal-free cycloaddition reactions and the use of benign solvents like water or deep eutectic solvents will be crucial. nih.govacs.org For example, catalyst-free, mechanochemical synthesis provides a green route to fused isoxazoles by simple grinding of reactants. mdpi.com
Domino and One-Pot Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single flask without isolating intermediates streamlines the synthesis process. A domino reductive Nef reaction/cyclization of β-nitroenones has been shown to efficiently produce 3,5-disubstituted isoxazoles under mild conditions, a strategy that could be adapted for sulfur-containing analogues. rsc.org
| Methodology | Key Advantages | Potential for this compound Synthesis | References |
|---|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, increased efficiency | Automation of cycloaddition reactions for rapid library synthesis. | acs.orgresearchgate.net |
| Ultrasonic Irradiation | Reduced reaction times, improved yields, energy efficiency | Acceleration of one-pot, multicomponent reactions in green solvents. | mdpi.comnih.gov |
| Metal-Free Synthesis | Reduced cost, lower toxicity, simplified purification | Development of organocatalyzed or catalyst-free cycloaddition routes. | nih.gov |
| Domino Reactions | High atom economy, reduced waste, operational simplicity | Streamlined synthesis from simple precursors in a single step. | rsc.org |
Exploration of Undiscovered Reactivity Profiles
The reactivity of the isoxazole ring, particularly the susceptibility of the weak N-O bond to cleavage, offers a gateway to diverse molecular scaffolds. researchgate.net For this compound, the interplay between the isoxazole core and the sulfur-containing substituent presents opportunities to explore unique chemical transformations.
Future research could investigate:
Ring-Cleavage and Rearrangement Reactions: Under reductive or catalytic conditions, the isoxazole ring can be opened to yield valuable intermediates like β-enamino-ketoesters. mdpi.com The presence of the methylthio group could influence the regioselectivity of this cleavage and the subsequent reactivity of the resulting open-chain compound.
Sulfur-Directed Transformations: The methylthio group itself is a versatile functional handle. It can be oxidized to sulfoxide or sulfone moieties, potentially modulating the electronic properties and biological activity of the molecule. Furthermore, the thioether can act as a directing group in metal-catalyzed C-H functionalization reactions on the isoxazole ring.
Photochemical Reactivity: Photoinduced reactions offer a powerful method for forming complex structures under mild conditions. Research on related sulfur-containing heterocycles, such as 5-(methylthio)tetrazoles, has shown that the methylthio group can facilitate photoinduced reactions by altering the molecule's UV absorbance, enabling transformations not possible with unsubstituted analogues. rsc.orgnih.gov Exploring the photochemical behavior of this compound could lead to novel cycloaddition or rearrangement pathways.
Isoxazoles as Amination Reagents: Recent studies have highlighted isoxazoles as efficient N,O-bifunctional reagents for the amination of alkynes in transition metal-catalyzed reactions, providing rapid access to other N-heterocycles. rsc.org Investigating the utility of this compound in this context could expand its role as a versatile synthetic building block.
| Reaction Class | Description | Potential Outcome | References |
|---|---|---|---|
| Reductive Ring Opening | Cleavage of the N-O bond using hydrogenation or other reducing agents. | Formation of functionalized enamines and keto-compounds. | mdpi.com |
| Sulfur Oxidation | Conversion of the methylthio group to methylsulfinyl or methylsulfonyl groups. | New analogues with altered electronic and steric properties. | |
| Photoinduced Cycloadditions | Irradiation with UV light to generate excited states or reactive intermediates. | Novel polycyclic structures via intramolecular reactions. | nih.gov |
| Alkyne Amination | Use as a nitrogen source in metal-catalyzed reactions with alkynes. | Synthesis of diverse N-heterocycles like pyridines or pyrroles. | rsc.org |
Integration of Advanced Computational Techniques for Predictive Chemistry
Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, theoretical studies can accelerate discovery by predicting properties, elucidating reaction mechanisms, and guiding experimental design.
Future directions in this area include:
Machine Learning for Reaction Optimization: Machine learning algorithms can analyze vast datasets to predict the outcomes of chemical reactions. By training models on existing data for isoxazole synthesis, it may be possible to predict the optimal conditions for new substrates or to identify promising novel additives and catalysts for the synthesis of this compound. ucla.edu A study on C-N cross-coupling successfully used a random forest model to predict reaction yields based on computationally derived descriptors of the reactants. ucla.edu
Density Functional Theory (DFT) for Mechanistic Insights: DFT calculations can be used to model reaction pathways, determine transition state energies, and explain observed regioselectivity. researchgate.net Applying these methods to the cycloaddition reactions forming the this compound ring or to its subsequent transformations can provide a deeper understanding of its reactivity and guide the development of more selective synthetic methods.
In Silico Property Prediction: Computational tools can predict a wide range of molecular properties, from spectroscopic characteristics (UV/Visible, NMR) to physicochemical parameters relevant to material science or medicinal chemistry. researchgate.net This allows for the virtual screening of novel this compound derivatives for desired characteristics before committing to their synthesis.
| Technique | Application | Potential Impact on this compound Research | References |
|---|---|---|---|
| Machine Learning (ML) | Predicting reaction yields and identifying optimal conditions. | Accelerated discovery of efficient synthetic routes. | ucla.edu |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting reactivity. | Rational design of selective transformations. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with physical or biological properties. | Virtual screening for applications in materials or drug discovery. |
Potential Applications in Material Science and Advanced Chemical Systems
While isoxazoles are well-established in pharmaceuticals, their potential in material science remains an area ripe for exploration. The unique electronic and structural features of this compound, combining an electron-rich aromatic system with a polarizable sulfur atom, make it an intriguing candidate for advanced materials.
Promising areas for future investigation are:
Organic Semiconductors: Heterocyclic compounds are of great interest for use in organic electronics. The isoxazole ring system, particularly when functionalized with groups that can facilitate intermolecular interactions like the methylthio group, could be incorporated into larger conjugated systems for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
Liquid Crystals: The rigid, rod-like shape of certain isoxazole derivatives makes them suitable cores for liquid crystalline materials. Research has shown that 3,5-diarylisoxazoles can form the basis of thermotropic liquid crystals exhibiting smectic A mesophases. researchgate.net The introduction of a methylthio group could influence the packing and phase behavior of such materials.
Advanced Polymers: this compound can be functionalized with polymerizable groups (e.g., vinyl, acrylate) to be incorporated as a monomer into advanced polymers. The resulting materials could possess unique thermal, optical, or electronic properties conferred by the heterocyclic unit.
Coordination Chemistry and Catalysis: The nitrogen and sulfur atoms in this compound present potential coordination sites for metal ions. This could lead to the development of novel ligands for catalysis or the creation of metal-organic frameworks (MOFs) with interesting structural and functional properties.
| Application Area | Relevant Properties | Research Focus | References |
|---|---|---|---|
| Organic Electronics | π-conjugation, charge transport | Synthesis of conjugated oligomers and polymers containing the isoxazole unit. | researchgate.net |
| Liquid Crystals | Molecular rigidity, anisotropy | Design of isoxazole-based molecules with mesogenic properties. | researchgate.net |
| Functional Polymers | Thermal stability, refractive index, conductivity | Polymerization of isoxazole-containing monomers. | researchgate.net |
| Metal-Organic Frameworks (MOFs) | Coordination sites (N, S atoms) | Use as a ligand to build porous materials for storage or catalysis. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(methylthio)isoxazole derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound derivatives often involves cycloaddition reactions (e.g., between nitrile oxides and dipolarophiles) or functionalization of preformed isoxazole cores. For example, halogenation or nucleophilic substitution can introduce methylthio groups. A notable method includes using tetrahydrofuran (THF) as a solvent with n-butyllithium at controlled temperatures (0–20°C) to achieve intermediates like 5-(diethoxymethyl)-3-methyl-4,5-dihydroisoxazol-5-ol . Reaction conditions (e.g., temperature, stoichiometry) critically affect regioselectivity and purity, with trifluoroacetic acid (TFA) often used to promote cyclization .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) elucidate the structural features of this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns and chemical shifts. For example, methylthio groups (-SCH₃) exhibit distinct deshielding effects in the 2.5–3.5 ppm range .
- FTIR : Detects functional groups like C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) in the isoxazole ring .
- DFT Calculations : Validate experimental data by predicting bond angles, torsional parameters, and electronic properties .
Q. What are the key structural determinants of this compound’s reactivity in nucleophilic and electrophilic reactions?
- Methodological Answer :
- Electrophilic Substitution : The electron-withdrawing isoxazole ring directs electrophiles to the para position of aryl substituents. Chlorophenyl groups enhance electrophilic reactivity .
- Nucleophilic Reactions : The methylthio group (-SCH₃) acts as a soft nucleophile, participating in thiol-ene click chemistry or metal-catalyzed cross-coupling reactions .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
- Kinetic Inhibition Assays : Use Lineweaver-Burk plots to distinguish competitive vs. uncompetitive enzyme inhibition. For example, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition (Kᵢ = 0.011 ± 0.002 μM) against glutathione reductase (GR), while 3-(4-bromophenyl)isoxazole shows competitive inhibition (Kᵢ = 0.059 ± 0.20 μM) against glutathione S-transferase (GST) .
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (e.g., 5-(4-fluorophenyl) vs. 3-(4-chlorophenyl)) to isolate positional effects .
Q. What experimental strategies optimize the biological activity of this compound derivatives against cancer targets?
- Methodological Answer :
- Targeted Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance binding to kinase active sites .
- In Silico Docking : Use software like AutoDock to predict interactions with apoptosis-related proteins (e.g., Bcl-2, caspase-3) .
- Combination Therapy Screening : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay assays .
Q. How do substituent positions on the isoxazole ring influence enzymatic inhibition mechanisms?
- Methodological Answer :
- Case Study : 3-(4-chlorophenyl)isoxazole (IC₅₀ = 0.059 mM) inhibits GR twice as effectively as 5-(4-chlorophenyl)isoxazole (IC₅₀ = 0.107 mM), highlighting the critical role of chlorine position .
- Table : Inhibition Profiles of Isoxazole Derivatives
| Compound | Enzyme | IC₅₀ (mM) | Inhibition Type |
|---|---|---|---|
| 3-(4-Chlorophenyl)isoxazole | GR | 0.059 | Uncompetitive |
| 5-(4-Chlorophenyl)isoxazole | GR | 0.107 | Uncompetitive |
| 3-(4-Bromophenyl)isoxazole | GST | 0.099 | Competitive |
| Source: |
Q. What methodologies validate the metabolic stability and toxicity of this compound derivatives in preclinical studies?
- Methodological Answer :
- Microsomal Stability Assays : Incubate derivatives with liver microsomes to measure half-life (t₁/₂) and intrinsic clearance .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains .
- In Vivo Toxicity Profiling : Assess acute toxicity in rodent models (LD₅₀) and histopathological changes .
Key Considerations for Experimental Design
- Control Groups : Include analogs lacking methylthio groups to isolate its contribution to bioactivity .
- Data Reproducibility : Use standardized protocols (e.g., OECD guidelines) for enzyme assays and cytotoxicity testing .
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
